molecular formula C12H15NO4S B1272117 1-(Phenylsulfonyl)piperidine-3-carboxylic acid CAS No. 321970-54-1

1-(Phenylsulfonyl)piperidine-3-carboxylic acid

Cat. No.: B1272117
CAS No.: 321970-54-1
M. Wt: 269.32 g/mol
InChI Key: JKVDTLWEIJKWGT-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 1-(Phenylsulfonyl)piperidine-3-carboxylic acid (CAS: 2769956) is a piperidine derivative with a phenylsulfonyl group at the nitrogen atom and a carboxylic acid substituent at the 3-position. Its molecular formula is C₁₂H₁₅NO₄S (molecular weight: 269.31 g/mol) . The compound is synthesized via sulfonylation of piperidine-3-carboxylic acid using benzene sulfonyl chloride under basic conditions (e.g., Na₂CO₃ in a DCM/water mixture) .

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography .

The reaction conditions need to be carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Phenylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, 1-(Phenylsulfonyl)piperidine-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be modified to create derivatives with enhanced properties or specific functionalities.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions . It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for investigating biochemical processes. For instance, studies have demonstrated its selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), which is relevant in hormone-dependent cancers like prostate and breast cancer .

Medicine

The potential therapeutic applications of this compound are significant due to its ability to interact with biological targets. It exhibits:

  • Antioxidant Activity : Preliminary studies indicate that it can effectively scavenge free radicals, suggesting its application in developing antioxidant therapies .
  • Neuroprotective Effects : Research indicates that it may enhance neuronal survival under oxidative stress conditions by modulating neuroprotective factor release and inhibiting apoptosis pathways .

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties allow for innovations in various chemical manufacturing processes.

Case Studies

StudyFocusFindings
Study 1 Enzymatic InhibitionDemonstrated selective inhibition of CARM1 with moderate potency (IC50 values reported)
Study 2 Antioxidant ActivitySignificant scavenging of free radicals observed; potential for antioxidant therapy development
Study 3 Neuroprotective PropertiesEnhanced neuronal survival under oxidative stress; modulation of neurotransmitter release noted

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Key Features

  • Sulfonamide group : Enhances hydrogen-bonding capacity and metabolic stability.
  • Piperidine ring : Contributes to conformational flexibility and bioavailability.

Structural Analogs with Modified Sulfonyl Groups

Compound Sulfonyl Substituent Carboxylic Acid Position Key Differences References
1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate (Ethyl ester) 4-Chlorophenyl 3 (esterified) - Ethyl ester improves lipophilicity (logP ↑).
- Chlorine enhances electronic withdrawal, affecting reactivity.
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic Acid 3-Fluorophenyl 4 - Fluorine increases electronegativity, altering binding affinity.
- Carboxylic acid at 4-position modifies steric interactions.
1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic Acid 3-Nitrophenyl 2 - Nitro group introduces strong electron withdrawal, increasing acidity.
- 2-carboxylic acid alters hydrogen-bonding geometry.
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic Acid 2-Naphthyl 4 - Bulkier naphthyl group increases steric hindrance and hydrophobicity (logP ↑).

Key Trends :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the sulfonyl moiety enhance electrophilicity and metabolic stability but may reduce solubility.
  • Position of carboxylic acid (2, 3, or 4) influences conformational flexibility and interactions with biological targets (e.g., enzymes, receptors).

Analogs with Modified Piperidine Substituents

Compound Piperidine Modification Functional Impact References
1-Acetylpiperidine-3-carboxylic Acid Acetyl group at N - Reduced hydrogen-bonding capacity vs. sulfonamide.
- Lower metabolic stability.
1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid (HCl salt) Pyrimidinyl group at N - Heterocyclic substituent enhances π-π stacking in drug-receptor interactions.
1-(3-Chlorobenzyl)piperidine-3-carboxylic Acid Benzyl group at N - Increased hydrophobicity and membrane permeability.
- Altered steric profile.

Key Trends :

  • Sulfonamide vs. acetyl/benzyl groups : Sulfonamides generally exhibit stronger hydrogen-bonding and better pharmacokinetic profiles.
  • Heterocyclic substituents (e.g., pyrimidinyl) improve target specificity in medicinal chemistry applications.

Physicochemical and Pharmacological Comparisons

Table 3: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) pKa (Carboxylic Acid)
1-(Phenylsulfonyl)piperidine-3-carboxylic Acid 269.31 1.8 0.15 (pH 7.4) 3.6
1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate 331.80 2.5 0.02 (pH 7.4) N/A (ester)
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic Acid 335.40 3.1 <0.01 (pH 7.4) 3.9

Pharmacological Insights :

  • This compound has moderate solubility and logP, making it suitable for oral bioavailability.
  • Bulkier substituents (e.g., naphthyl) drastically reduce solubility, limiting therapeutic utility without formulation aids.

Biological Activity

1-(Phenylsulfonyl)piperidine-3-carboxylic acid, a compound featuring a piperidine ring substituted with a phenylsulfonyl group and a carboxylic acid, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H15NO4S\text{C}_{12}\text{H}_{15}\text{NO}_4\text{S}

Key Characteristics:

  • Molecular Weight: 273.32 g/mol
  • Solubility: Soluble in polar solvents due to the presence of the carboxylic acid group.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Its sulfonamide group may enhance binding interactions with proteins and enzymes, influencing several biochemical pathways.

Potential Mechanisms:

  • Inhibition of Enzymes: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Antioxidant Activity: Preliminary studies indicate that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
  • Neuroprotective Effects: Given its structural similarity to other piperidine derivatives, it may possess neuroprotective qualities, potentially impacting neurotransmitter systems.

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Activity Observation Reference
Enzyme InhibitionModerate inhibition of specific methyltransferases
Antioxidant PotentialEffective scavenging of free radicals
Neuroprotective EffectsPotential modulation of neurotransmitter release

Study 1: Enzymatic Inhibition

In a study examining the effects of various piperidine derivatives, this compound was evaluated for its ability to inhibit coactivator-associated arginine methyltransferase 1 (CARM1). The results indicated selective inhibition, highlighting its potential as a therapeutic agent in hormone-dependent cancers such as prostate and breast cancer. The compound exhibited an IC50 value indicative of moderate potency against CARM1 compared to other tested analogues .

Study 2: Antioxidant Activity

Research conducted on piperidine-containing compounds revealed that this compound demonstrated significant antioxidant activity. The compound was tested against various free radicals, showing effective scavenging capabilities that suggest its application in developing antioxidant therapies .

Study 3: Neuroprotective Properties

A recent investigation focused on the neuroprotective effects of piperidine derivatives found that this compound could enhance neuronal survival under oxidative stress conditions. This was attributed to its ability to modulate the release of neuroprotective factors and inhibit apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(phenylsulfonyl)piperidine-3-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of piperidine-3-carboxylic acid derivatives. For example, in , the compound (17) was synthesized using phenylsulfonyl chloride under basic conditions (e.g., in dichloromethane with triethylamine). Key steps include:

  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis.
  • Purification : Column chromatography or recrystallization to achieve >95% purity (common in academic settings).
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (monitored via TLC or LCMS).

Table 1: Representative Synthesis Parameters

Reagent/ConditionRoleReference
Phenylsulfonyl chlorideSulfonylation agent
TriethylamineBase (neutralizes HCl byproduct)
Boc-protected intermediatesPrevents side reactions

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., in DMSO-d₆) confirm structural integrity. In , key peaks include δ = 3.65 (s, 3H for methoxy) and 7.82–7.91 (m, 4H for aromatic protons) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₃NO₄S: 279.07 g/mol). LCMS retention time (e.g., 0.516 min in ) ensures batch consistency .
  • Melting Point : A sharp range (e.g., 225–230°C in ) indicates purity .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence the biological activity of this compound derivatives?

Methodological Answer: Stereochemistry significantly impacts target binding. For example, highlights that RPR260243, a related piperidine-3-carboxylic acid derivative, exhibits stereoselective inhibition of potassium channels. To assess this:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers.
  • Activity Assays : Compare IC₅₀ values of enantiomers in cell-based assays (e.g., ERG channel inhibition).
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding poses of (R)- vs. (S)-isomers .

Q. How should researchers address contradictions in bioactivity data across different assay systems for this compound?

Methodological Answer: Contradictions may arise from:

  • Batch Variability : Impurities (e.g., residual TFA) can interfere with assays. Request peptide content analysis () or use orthogonal purification (e.g., preparative HPLC) .
  • Assay Conditions : Optimize pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1%).
  • Target Specificity : Perform counter-screens against related enzymes (e.g., acetylcholinesterase vs. butyrylcholinesterase in ) to rule off-target effects .

Table 2: Troubleshooting Bioactivity Discrepancies

IssueSolutionReference
Low potency in cell assaysCheck membrane permeability (logP = 0.28 in )
Inconsistent IC₅₀Validate enzyme source (recombinant vs. tissue-derived)

Q. What computational strategies are effective in predicting the metabolic stability of this compound?

Methodological Answer:

  • In Silico Metabolism : Use tools like MetaSite or GLORY to predict cytochrome P450 oxidation sites (e.g., sulfonyl group stability).
  • ADME Profiling : Calculate physicochemical parameters (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .
  • Density Functional Theory (DFT) : Model hydrolysis pathways of the sulfonyl group under physiological pH .

Q. How can researchers validate the role of this compound in modulating protein-protein interactions (PPIs)?

Methodological Answer:

  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD, kon/koff) with target proteins.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts.
  • CRISPR Knockout : Use isogenic cell lines lacking the target protein to verify compound specificity (e.g., in ) .

Properties

IUPAC Name

1-(benzenesulfonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)10-5-4-8-13(9-10)18(16,17)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVDTLWEIJKWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377855
Record name 1-(phenylsulfonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321970-54-1
Record name 1-Phenylsulfonylpiperidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321970-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(phenylsulfonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(phenylsulfonyl)piperidine-3-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(Phenylsulfonyl)piperidine-3-carboxylic acid
1-(Phenylsulfonyl)piperidine-3-carboxylic acid
1-(Phenylsulfonyl)piperidine-3-carboxylic acid
1-(Phenylsulfonyl)piperidine-3-carboxylic acid
1-(Phenylsulfonyl)piperidine-3-carboxylic acid
1-(Phenylsulfonyl)piperidine-3-carboxylic acid

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